molecular formula C17H23ClN2O2 B13740659 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride CAS No. 14648-27-2

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride

Cat. No.: B13740659
CAS No.: 14648-27-2
M. Wt: 322.8 g/mol
InChI Key: FXGTYBLUECXCBI-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a dimethylamino propyl group and a p-methoxybenzoyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Dimethylamino Propyl Group: This step typically involves the alkylation of the pyrrole ring with 3-dimethylaminopropyl chloride under basic conditions.

    Attachment of the p-Methoxybenzoyl Group: The final step involves the acylation of the pyrrole ring with p-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted pyrrole compounds.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: It is employed in the study of biological processes, including enzyme inhibition and receptor binding studies.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response. Its effects on these pathways are mediated through its binding to specific proteins and altering their function.

Comparison with Similar Compounds

1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride can be compared with other similar compounds, such as:

    1-(3-(Dimethylamino)propyl)-2-benzoylpyrrole hydrochloride: This compound lacks the methoxy group on the benzoyl ring, which may affect its solubility and reactivity.

    1-(3-(Dimethylamino)propyl)-2-(p-chlorobenzoyl)pyrrole hydrochloride: The presence of a chloro group instead of a methoxy group can influence the compound’s electronic properties and biological activity.

    1-(3-(Dimethylamino)propyl)-2-(p-nitrobenzoyl)pyrrole hydrochloride: The nitro group introduces additional reactivity, making this compound suitable for different applications compared to the methoxy-substituted derivative.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

14648-27-2

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

3-[2-(4-methoxybenzoyl)pyrrol-1-yl]propyl-dimethylazanium;chloride

InChI

InChI=1S/C17H22N2O2.ClH/c1-18(2)11-5-13-19-12-4-6-16(19)17(20)14-7-9-15(21-3)10-8-14;/h4,6-10,12H,5,11,13H2,1-3H3;1H

InChI Key

FXGTYBLUECXCBI-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C=CC=C1C(=O)C2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

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